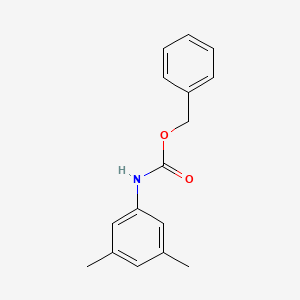

Benzyl N-(3,5-dimethylphenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

benzyl N-(3,5-dimethylphenyl)carbamate |

InChI |

InChI=1S/C16H17NO2/c1-12-8-13(2)10-15(9-12)17-16(18)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

YGAXHLKUUINVKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Benzyl N 3,5 Dimethylphenyl Carbamate

Established Synthetic Pathways for Carbamate (B1207046) Derivatives

The formation of the carbamate linkage is a cornerstone of organic synthesis, with several well-established methods applicable to the preparation of Benzyl (B1604629) N-(3,5-dimethylphenyl)carbamate.

Conventional Approaches to Benzyl Carbamate Formation

Historically, the synthesis of carbamates has relied on several key reactions. One of the most traditional methods involves the reaction of an alcohol with a carbamoyl (B1232498) chloride, which is itself typically derived from the highly toxic phosgene (B1210022). Another classical approach is the Curtius rearrangement, where an acyl azide (B81097) is thermally rearranged to an isocyanate, which is then trapped by an alcohol to form the carbamate. Similarly, the Hofmann rearrangement of a primary amide can generate an isocyanate intermediate for subsequent reaction with an alcohol. These methods, while effective, often involve hazardous reagents and multiple synthetic steps.

A more direct and widely used conventional method for synthesizing N-aryl carbamates is the reaction of an aryl isocyanate with an alcohol. This approach is particularly relevant for the synthesis of Benzyl N-(3,5-dimethylphenyl)carbamate, where 3,5-dimethylphenyl isocyanate reacts directly with benzyl alcohol.

Synthesis via Isocyanate-Alcohol Reactions

The reaction between an isocyanate and an alcohol is a highly efficient and common method for the formation of carbamates (urethanes). researchgate.netscirp.org This reaction is characterized by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group.

The synthesis of this compound via this route involves the direct reaction of 3,5-dimethylphenyl isocyanate with benzyl alcohol. This reaction is typically carried out in an inert solvent and can be performed with or without a catalyst. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Reactant 1 | Reactant 2 | Product |

| 3,5-Dimethylphenyl isocyanate | Benzyl alcohol | This compound |

This interactive table summarizes the key reactants in the isocyanate-alcohol synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic routes to carbamates, aiming to replace hazardous reagents like phosgene and minimize waste.

Development of Non-Phosgene Methodologies

A significant focus of green chemistry in carbamate synthesis is the avoidance of phosgene and its derivatives. organic-chemistry.orgrsc.orggoogle.com Alternative carbonyl sources have been explored, with carbon dioxide (CO2) being a particularly attractive option due to its abundance, low cost, and non-toxic nature. acs.org

One such non-phosgene route involves the direct synthesis from an amine, an alcohol, and CO2. For the target molecule, this would involve the reaction of 3,5-dimethylaniline (B87155), benzyl alcohol, and carbon dioxide. This transformation often requires a catalyst and a dehydrating agent to drive the reaction towards the carbamate product. Other non-phosgene carbonyl sources include dimethyl carbonate and urea (B33335). researchgate.net

Catalytic Approaches to this compound Synthesis (e.g., Metal-Mediated and Organocatalytic Systems)

Catalysis plays a crucial role in both conventional and green synthetic routes to carbamates, often improving reaction rates, yields, and selectivity.

Metal-Mediated Systems: A variety of metal catalysts have been employed for the synthesis of N-aryl carbamates. Palladium-catalyzed cross-coupling reactions of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol provide a versatile route to N-aryl carbamates. acs.orgmit.eduorganic-chemistry.orgresearchgate.net This methodology could be applied to the synthesis of this compound by using a suitable 3,5-dimethylphenyl halide or triflate. Nickel-catalyzed amination of aryl sulfamates has also emerged as a powerful tool for constructing C-N bonds in aryl amines, which are precursors to the target carbamate. nih.gov

Organocatalytic Systems: Organocatalysis offers an attractive metal-free alternative for carbamate synthesis. scispace.com Tertiary amines and other Lewis bases can catalyze the reaction between isocyanates and alcohols. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-known catalyst for this transformation. rsc.org The use of organocatalysts can avoid issues of metal contamination in the final product.

| Catalyst Type | Example Catalyst | Application in Carbamate Synthesis |

| Metal-Mediated | Palladium complexes | Cross-coupling of aryl halides with NaOCN and alcohols |

| Metal-Mediated | Nickel complexes | Amination of aryl sulfamates |

| Organocatalytic | DABCO | Catalysis of isocyanate-alcohol reaction |

This interactive table provides examples of catalysts used in the synthesis of N-aryl carbamates.

Mechanistic Insights into the Formation of this compound

The formation of this compound from 3,5-dimethylphenyl isocyanate and benzyl alcohol proceeds through a well-studied nucleophilic addition mechanism. researchgate.netcapes.gov.br The reaction is initiated by the attack of the lone pair of electrons on the oxygen atom of the benzyl alcohol onto the electrophilic carbonyl carbon of the isocyanate group.

This initial attack forms a zwitterionic intermediate. Subsequently, a proton is transferred from the oxygen atom of the alcohol to the nitrogen atom of the isocyanate, leading to the formation of the stable carbamate product.

In the absence of a catalyst, the reaction can proceed, but it is often slow. Catalysts, such as tertiary amines or metal complexes, can accelerate the reaction by activating either the isocyanate or the alcohol. For instance, a basic catalyst can deprotonate the alcohol, increasing its nucleophilicity. A Lewis acidic metal catalyst can coordinate to the oxygen or nitrogen atom of the isocyanate, increasing its electrophilicity.

Kinetic studies of alcohol-isocyanate reactions have shown that the reaction can be autocatalytic, where the carbamate product itself can act as a catalyst. researchgate.net The reaction rate is also influenced by the solvent, with polar aprotic solvents generally favoring the reaction. The steric and electronic properties of both the isocyanate and the alcohol also play a significant role in the reaction kinetics. The presence of two methyl groups on the phenyl ring of the isocyanate in this compound can influence the reactivity of the isocyanate group through electronic effects.

Reaction Kinetics and Thermodynamic Analysis of Carbamate Formation

The formation of this compound, like other carbamates, is governed by fundamental principles of reaction kinetics and thermodynamics. The primary synthetic routes involve the reaction of 3,5-dimethylphenyl isocyanate with benzyl alcohol or the reaction of 3,5-dimethylaniline with benzyl chloroformate. The kinetics of these reactions are crucial for optimizing reaction time, temperature, and catalyst choice to maximize yield and purity.

The reaction between an isocyanate and an alcohol is typically the most common and efficient method. nih.gov The rate of this reaction is highly dependent on the nucleophilicity of the alcohol, the electrophilicity of the isocyanate, and the presence of a catalyst. The rate law for the uncatalyzed reaction can often be described as second-order, being first-order with respect to both the isocyanate and the alcohol.

Rate = k[R-NCO][R'-OH]

Catalysts, such as tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) or organometallic compounds (e.g., dibutyltin (B87310) dilaurate), can significantly accelerate the reaction. rsc.org With base catalysts, the mechanism can shift, influencing the rate constants. For instance, anionic catalysts often react via a stepwise mechanism, which can be more efficient than the concerted termolecular mechanism proposed for some tertiary amines. rsc.org

Thermodynamic analysis provides insight into the spontaneity and equilibrium position of the carbamate formation. The reaction is typically exothermic, with a negative enthalpy change (ΔH), indicating the release of heat. The formation of a more ordered carbamate molecule from two reactant molecules results in a negative entropy change (ΔS). The Gibbs free energy (ΔG), calculated using the equation ΔG = ΔH - TΔS, is negative under standard conditions, confirming the spontaneity of the reaction. These thermodynamic parameters are essential for process design, particularly for heat management in large-scale reactors and for understanding potential equilibrium limitations. ntnu.nonewcastle.edu.au

| Kinetic Parameters | Thermodynamic Parameters | |||

|---|---|---|---|---|

| Parameter | Typical Value Range | Parameter | Typical Value Range | Significance |

| Rate Constant (k) | 10⁻³ - 10² L mol⁻¹ s⁻¹ | ΔH (Enthalpy) | -80 to -120 kJ/mol | Exothermic nature, heat removal required. |

| Activation Energy (Ea) | 40 - 80 kJ/mol | ΔS (Entropy) | -150 to -250 J/mol·K | Increased order, disfavors reaction at high T. |

| Catalyst Effect | Rate increase of 10² - 10⁵ fold | ΔG (Gibbs Free Energy) | -20 to -60 kJ/mol | Spontaneous reaction under standard conditions. |

Elucidation of Transition States in Synthetic Pathways

Understanding the transition states in the synthesis of this compound is key to rationalizing catalyst behavior and reaction outcomes. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling these transient structures.

For the reaction of 3,5-dimethylphenyl isocyanate with benzyl alcohol, the pathway typically proceeds through a transition state involving the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group.

Key features of the transition state include:

Elongated C=O and C=N bonds in the isocyanate moiety as the π-electron density shifts.

Partial formation of the new O-C bond between the benzyl alcohol oxygen and the isocyanate carbon.

Partial transfer of the hydroxyl proton from the alcohol to the isocyanate nitrogen, often mediated by a catalyst or another solvent molecule.

In a base-catalyzed reaction, the catalyst can activate the alcohol by deprotonation, forming a more nucleophilic alkoxide. This alters the transition state, lowering the activation energy. Alternatively, the catalyst can coordinate with the isocyanate, increasing its electrophilicity. The geometry of the transition state dictates the stereochemical outcome when chiral reactants are used. Serine proteases, for example, utilize a tetrahedral transition state during the cleavage of peptide bonds, a process that shares mechanistic features with carbamate hydrolysis and formation. nih.gov

Scalable Synthesis Techniques for this compound

Moving from laboratory-scale synthesis to industrial production requires methodologies that are safe, cost-effective, high-yielding, and environmentally benign. For this compound, several scalable techniques can be considered.

Isocyanate-Based Synthesis : This is the most direct route. Large-scale production would involve the reaction of 3,5-dimethylphenyl isocyanate with benzyl alcohol. This method is often preferred for its high atom economy and generally clean reaction profiles. wikipedia.org However, the toxicity of isocyanates necessitates strict handling protocols and specialized equipment. Catalysts like dibutyltin dilaurate are effective but raise concerns about heavy metal contamination in the final product. google.com

Phosgene-Derivative Chemistry : Traditional methods for carbamate synthesis often relied on the highly toxic phosgene gas. Modern scalable approaches use safer phosgene derivatives like triphosgene (B27547) or carbonyldiimidazole (CDI). helsinki.fi In this route, 3,5-dimethylaniline would first react with triphosgene to form the corresponding isocyanate in situ, which is then trapped by benzyl alcohol. Alternatively, benzyl alcohol can be reacted with a phosgene derivative to form a benzyl chloroformate, which then reacts with 3,5-dimethylaniline. wikipedia.org

Palladium-Catalyzed Carbonylative Coupling : A more modern and versatile approach involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-3,5-dimethylbenzene) with benzyl alcohol and a carbon monoxide source. mit.eduorganic-chemistry.org While often providing excellent yields and functional group tolerance, the cost of the palladium catalyst and ligands, as well as the need for high-pressure CO gas, can be drawbacks for large-scale implementation. A related method uses sodium cyanate as the NCO source in a palladium-catalyzed reaction with an aryl halide and an alcohol. organic-chemistry.org

| Method | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Isocyanate Route | 3,5-Dimethylphenyl isocyanate, Benzyl alcohol | High atom economy, direct, often high yield. | Toxicity of isocyanate, potential catalyst contamination. |

| Phosgene Derivative Route | 3,5-Dimethylaniline, Benzyl alcohol, Triphosgene/CDI | Avoids handling phosgene gas, versatile. | Stoichiometric byproducts, potential for side reactions. |

| Palladium-Catalyzed Route | 1-Bromo-3,5-dimethylbenzene, Benzyl alcohol, NaOCN or CO | High functional group tolerance, milder conditions. organic-chemistry.org | Catalyst cost, potential for metal leaching, use of CO gas. |

Preparation of Stereoisomeric Derivatives of this compound

This compound is an achiral molecule. To prepare stereoisomeric derivatives, chirality must be introduced into either the alcohol or the amine portion of the molecule. This is a common strategy in drug design and for the creation of chiral selectors for chromatography. nih.gov

Synthesis of Diastereomers:

The most straightforward method is to replace one of the achiral starting materials with an enantiomerically pure precursor.

Using a Chiral Alcohol : Instead of benzyl alcohol, a chiral secondary alcohol such as (R)- or (S)-1-phenylethanol can be reacted with 3,5-dimethylphenyl isocyanate. This reaction would produce a single diastereomer of the corresponding carbamate: (R)-1-phenylethyl N-(3,5-dimethylphenyl)carbamate or (S)-1-phenylethyl N-(3,5-dimethylphenyl)carbamate.

Reaction: 3,5-Me₂C₆H₃-NCO + (R)-C₆H₅CH(OH)CH₃ → (R)-C₆H₅CH(CH₃)OC(O)NH-C₆H₃-3,5-Me₂

Using a Chiral Amine : While the core structure specifies a 3,5-dimethylphenyl group, a related chiral carbamate could be synthesized by reacting benzyl chloroformate with a chiral amine, for example, (R)- or (S)-α-methylbenzylamine.

Reaction: C₆H₅CH₂OC(O)Cl + (S)-C₆H₅CH(NH₂)CH₃ → C₆H₅CH₂OC(O)NH-CH(CH₃)C₆H₅ + HCl

The resulting diastereomers or enantiomers would have distinct properties, including different interactions with other chiral molecules, which is the basis for their use in enantioselective separations. researchgate.net The purification and characterization of these stereoisomers typically require chiral high-performance liquid chromatography (HPLC) and measurement of optical rotation using polarimetry.

| Chiral Precursor | Coreactant | Resulting Stereoisomeric Derivative |

|---|---|---|

| (R)-1-Phenylethanol | 3,5-Dimethylphenyl isocyanate | (R)-1-Phenylethyl N-(3,5-dimethylphenyl)carbamate |

| (S)-1-Phenylethanol | 3,5-Dimethylphenyl isocyanate | (S)-1-Phenylethyl N-(3,5-dimethylphenyl)carbamate |

| (R)-α-Methylbenzylamine | Benzyl chloroformate | Benzyl N-((R)-1-phenylethyl)carbamate |

| (S)-α-Methylbenzylamine | Benzyl chloroformate | Benzyl N-((S)-1-phenylethyl)carbamate |

Chemical Reactivity and Transformational Chemistry of Benzyl N 3,5 Dimethylphenyl Carbamate

Hydrolytic Stability and Degradation Mechanisms of the Carbamate (B1207046) Linkage

The carbamate functional group is susceptible to hydrolysis, a process that cleaves the ester linkage to yield benzyl (B1604629) alcohol, 3,5-dimethylaniline (B87155), and carbon dioxide. The rate and mechanism of this degradation are significantly influenced by the pH of the medium and the presence of enzymes.

The hydrolytic stability of carbamates, including Benzyl N-(3,5-dimethylphenyl)carbamate, is highly dependent on pH. The hydrolysis can proceed through different mechanisms in acidic, neutral, and basic conditions. nih.govscielo.brresearchgate.netnih.gov

In acidic solutions (typically below pH 4), the reaction can be catalyzed by acid. This often involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates a bimolecular attack by water. scielo.brresearchgate.net

Under neutral to mildly basic conditions (pH 4-7), a mechanism involving the attack of a water molecule as the nucleophile on the carbonyl carbon (a BAc2-type mechanism) can be significant. scielo.brresearchgate.net

In alkaline solutions (pH > 7), the hydrolysis is generally base-catalyzed and proceeds at a much faster rate. For many N-aryl carbamates, this occurs via an elimination-conjugate base (E1cB) mechanism. This pathway involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then expels the phenoxide leaving group. nih.gov Alternatively, a base-catalyzed bimolecular acyl substitution (BAc2) mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon, can also occur. scielo.brresearchgate.net

Table 1: Representative pH-Dependent Hydrolysis Kinetics of a Carbamate

| pH | Predominant Mechanism | Representative Observed Rate Constant (kobs) (s⁻¹) |

| 2 | Acid-Catalyzed Hydrolysis | 5.0 x 10⁻⁶ |

| 4 | Neutral Hydrolysis (Water Attack) | 1.0 x 10⁻⁷ |

| 6 | Neutral Hydrolysis (Water Attack) | 1.2 x 10⁻⁷ |

| 8 | Base-Catalyzed Hydrolysis (BAc2 or E1cB) | 8.0 x 10⁻⁶ |

| 10 | Base-Catalyzed Hydrolysis (BAc2 or E1cB) | 8.0 x 10⁻⁴ |

| 12 | Base-Catalyzed Hydrolysis (BAc2 or E1cB) | 8.0 x 10⁻² |

Note: The data in this table is illustrative of the general trend for carbamate hydrolysis and does not represent experimentally determined values for this compound.

In various biological systems, particularly in microorganisms, the degradation of carbamates is often initiated by enzymatic hydrolysis. frontiersin.orgnih.govnih.govbohrium.com Enzymes such as hydrolases and esterases are capable of cleaving the carbamate bond. nih.govnih.gov This initial step is crucial as it breaks down the parent compound into more readily metabolizable fragments. frontiersin.org

The primary enzymatic degradation pathway for aryl carbamates involves the hydrolysis of the ester linkage, releasing the corresponding alcohol (benzyl alcohol) and the N-substituted carbamic acid, which is unstable and decomposes to the amine (3,5-dimethylaniline) and carbon dioxide. frontiersin.orgnih.gov

Following the initial hydrolysis, microorganisms can further metabolize the resulting aromatic compounds. The 3,5-dimethylaniline can undergo hydroxylation of the aromatic nucleus by oxygenases, leading to the formation of catechol-like intermediates. frontiersin.orgnih.gov These catechols can then undergo ring cleavage, allowing the microorganism to utilize the fragments as carbon and nitrogen sources. frontiersin.orgnih.gov

Electrophilic and Nucleophilic Reactions on the Aryl and Benzyl Moieties

The aromatic rings and the benzylic position of this compound are sites for various chemical transformations.

The 3,5-dimethylphenyl ring can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the two methyl groups and the carbamate group. wikipedia.orgbyjus.com

The methyl groups are activating and ortho, para-directing. wikipedia.org The carbamate group (-NH-C(=O)O-benzyl) is also an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be donated to the ring through resonance. byjus.com This activating effect is somewhat moderated by the electron-withdrawing nature of the adjacent carbonyl group.

Considering the substitution pattern of this compound, the directing effects are as follows:

The carbamate group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

The methyl group at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions.

The methyl group at position 5 directs to its ortho (positions 4 and 6) and para (position 2) positions.

The combined effect of these groups strongly activates positions 2, 4, and 6 for electrophilic attack. Due to steric hindrance from the adjacent methyl groups and the carbamate moiety, substitution at position 4 is often favored.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ in the presence of a Lewis acid.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The benzyl group possesses a reactive benzylic position (the carbon atom attached to both the aromatic ring and the oxygen of the carbamate). This position is susceptible to several reactions. chemistrysteps.comyoutube.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. chemistrysteps.com In the case of this compound, this would likely lead to cleavage of the benzyl group and formation of benzoic acid.

Radical Halogenation: The benzylic position can be selectively halogenated, for instance, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.comyoutube.com This would replace one of the benzylic hydrogens with a bromine atom.

Hydrogenolysis: The benzyl group in a carbamate is often used as a protecting group for amines (known as a carboxybenzyl or Cbz group). masterorganicchemistry.com This group can be removed under mild conditions by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). masterorganicchemistry.comorganic-chemistry.org This reaction cleaves the benzylic C-O bond, releasing toluene (B28343) and the unstable N-(3,5-dimethylphenyl)carbamic acid, which would then decarboxylate to 3,5-dimethylaniline.

Modifications and Derivatization at the Nitrogen Atom

The nitrogen atom of the carbamate linkage, while having its lone pair delocalized into the carbonyl group, retains some nucleophilic character and can undergo further reactions. researchgate.netnih.gov

N-Alkylation: The hydrogen on the nitrogen can be substituted with an alkyl group. This is typically achieved by treating the carbamate with a base (to deprotonate the nitrogen) followed by an alkylating agent, such as an alkyl halide. researchgate.netnih.gov For example, reaction with sodium hydride followed by methyl iodide would yield Benzyl N-methyl-N-(3,5-dimethylphenyl)carbamate.

N-Acylation: Similarly, an acyl group can be introduced at the nitrogen position. This would involve reaction with an acylating agent, such as an acyl chloride or anhydride, usually in the presence of a base.

These derivatizations at the nitrogen atom can significantly alter the chemical and physical properties of the molecule.

Rearrangement Reactions Involving the Carbamate Moiety

Detailed studies specifically documenting the rearrangement reactions of the carbamate moiety in this compound are not extensively available in the current scientific literature. However, the reactivity of analogous carbamate structures allows for a theoretical consideration of potential transformations.

Carbamate rearrangements are well-documented chemical transformations, though their feasibility is highly dependent on the molecular structure and reaction conditions. For instance, the Snieckus-Fries rearrangement is a known reaction for O-aryl carbamates, involving a directed ortho-metalation followed by an intramolecular acyl transfer to the aromatic ring. This specific rearrangement, however, is not directly applicable to this compound as it is an N-aryl, not an O-aryl, carbamate.

Another significant class of carbamate-related rearrangements is the Newman-Kwart rearrangement. This reaction typically involves the thermal 1,3-migration of an aryl group from a heteroatom (like oxygen or sulfur) to another. While extensively studied for O-aryl thiocarbamates and their selenium analogues, this type of rearrangement is not characteristic of standard N-aryl carbamates like the title compound.

Given the structure of this compound, a direct intramolecular rearrangement of the carbamate group itself is not a commonly expected reaction pathway under standard conditions. Transformations of the molecule are more likely to proceed via substitution, elimination, or decomposition reactions rather than a rearrangement of the core carbamate structure.

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical conditions is a critical aspect of its chemical profile. While specific studies on this exact molecule are limited, the decomposition pathways can be inferred from research on structurally related N-aryl and benzyl carbamates.

Thermal Decomposition:

The thermal degradation of carbamates can proceed through several mechanisms, largely dependent on the nature of the substituents on the nitrogen and oxygen atoms. For N-aryl carbamates, a common decomposition pathway involves the cleavage of the carbamate C-O bond.

One potential pathway for this compound upon heating is the unimolecular elimination to yield 3,5-dimethylaniline, carbon dioxide, and toluene. This type of decomposition is analogous to the pyrolysis of other N-substituted carbamates.

Another plausible decomposition route involves the initial cleavage of the benzyl-oxygen bond, which is thermally labile. This would generate a benzyl radical and a carbamic acid radical, which would likely undergo further fragmentation. Studies on the thermal decomposition of the benzyl radical itself have shown that it can lead to a variety of products through complex isomerization and fragmentation reactions, including the formation of fulvenallene and cyclopentadienyl (B1206354) radicals.

Research on the thermal decomposition of t-alkyl N-arylcarbamates has shown that these compounds decompose in a first-order reaction to produce the corresponding amine, carbon dioxide, and an olefin. cdnsciencepub.comcdnsciencepub.com The rate of this decomposition is influenced by the electronic nature of the substituents on the aryl ring, with more electronegative groups increasing the rate of decomposition. cdnsciencepub.com This suggests that the 3,5-dimethyl groups on the phenyl ring of the title compound, being electron-donating, might confer slightly greater thermal stability compared to unsubstituted N-phenyl carbamates.

A study on ethyl N-methyl-N-phenylcarbamate showed that its decomposition in the gas phase leads to N-methylaniline, carbon dioxide, and ethylene, proceeding through a unimolecular mechanism. researchgate.net This supports the likelihood of a similar pathway for this compound, yielding 3,5-dimethylaniline, carbon dioxide, and toluene.

The following table summarizes the decomposition products observed for related carbamate compounds, providing an indication of the likely products from the thermal decomposition of this compound.

| Carbamate Derivative | Decomposition Temperature (°C) | Major Decomposition Products |

| t-Butyl N-arylcarbamates | 177.5 | Amine, Carbon Dioxide, Isobutylene |

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | N-methylaniline, Carbon Dioxide, Ethylene |

Photochemical Decomposition:

Specific photochemical studies on this compound are not readily found in the literature. However, the photochemical behavior of carbamates is an area of active research, particularly in the context of environmental degradation of carbamate-based pesticides.

Generally, the photochemical decomposition of carbamates can be initiated by the absorption of UV radiation, leading to the cleavage of the ester or amide bond of the carbamate group. For this compound, irradiation could potentially lead to the homolytic cleavage of the benzyl-oxygen bond, due to the relative stability of the resulting benzyl radical. This would initiate a radical cascade, leading to a complex mixture of products.

Alternatively, photo-Fries-type reactions could be envisioned, although these are more commonly observed for O-aryl esters and amides. In such a pathway, the benzylic group could migrate to the ortho or para positions of the N-phenyl ring. However, without specific experimental evidence, this remains a speculative pathway.

The presence of the aromatic rings in this compound suggests that it will absorb in the UV region, making it susceptible to photochemical degradation. The exact nature of the decomposition products and the quantum yield of the process would depend on factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers or quenchers.

Advanced Structural Elucidation and Conformational Analysis of Benzyl N 3,5 Dimethylphenyl Carbamate

X-ray Crystallographic Studies of Benzyl (B1604629) N-(3,5-dimethylphenyl)carbamate.

The crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate reveals a sophisticated network of intermolecular interactions that dictate its solid-state assembly. nih.govnih.gov The asymmetric unit of this compound contains two independent molecules, designated as A and B, which exhibit similar conformations. nih.gov

A primary feature of the crystal packing is the formation of hydrogen-bonded chains. The carbamate (B1207046) group's N-H acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming N—H⋯O hydrogen bonds. nih.govnih.gov These interactions link the independent molecules A and B alternately, creating infinite –A–B–A–B– chains that propagate along the a-axis of the crystal lattice. nih.gov

In addition to hydrogen bonding, the crystal structure is further stabilized by C—H⋯π interactions. These weaker interactions occur between hydrogen atoms of the aromatic rings and the π-systems of neighboring molecules, contributing to the formation of columns along the a-axis. nih.govnih.gov

Furthermore, offset π–π stacking interactions are observed, which link these columns to form a robust three-dimensional network. nih.gov The shortest centroid-centroid distance between interacting rings is reported to be 3.606 (1) Å, indicating a significant attractive interaction. nih.govnih.gov The dihedral angles between the dimethylphenyl and phenyl rings in the two independent molecules are 84.53 (13)° and 85.48 (12)°, respectively, highlighting a non-coplanar arrangement of the aromatic moieties. nih.gov A similar non-coplanar arrangement is observed in Benzyl N-(3-chloro-4-fluorophenyl)carbamate, where the dihedral angle between the two aromatic rings is 21.3 (2)°. scienceopen.com

Table 1: Hydrogen-Bond Geometry in Phenyl N-(3,5-dimethylphenyl)carbamate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O24(i) | 0.86 | 2.06 | 2.896 (2) | 164 |

| N2-H2···O2(ii) | 0.86 | 2.06 | 2.896 (2) | 164 |

Symmetry codes: (i) x+1, y, z; (ii) x-1, y, z. Data extracted from AaminaNaaz et al. (2017). nih.gov

The existence of polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules, including carbamates. This structural diversity can arise from different arrangements of molecules in the crystal lattice, leading to variations in physical properties such as melting point, solubility, and stability.

While specific studies on the polymorphism of Benzyl N-(3,5-dimethylphenyl)carbamate have not been reported, the potential for polymorphic forms exists. The presence of flexible torsion angles within the molecule, such as those around the benzylic CH₂ group and the carbamate linkage, could allow for different conformational packing arrangements under various crystallization conditions. The observation of two independent molecules in the asymmetric unit of the closely related phenyl N-(3,5-dimethylphenyl)carbamate suggests a subtle energetic balance between different conformations and packing environments, which is often a precursor to polymorphism. nih.gov Further research involving crystallization from a range of solvents and under different temperature and pressure regimes would be necessary to explore the potential polymorphic landscape of this compound.

Solution-State Conformational Dynamics through Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, NMR studies would be instrumental in elucidating the rotational barriers around key single bonds and identifying the preferred conformations in different solvent environments.

A key conformational feature of carbamates is the restricted rotation around the C-N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. nih.govnd.edu This restricted rotation can lead to the existence of distinct syn and anti rotamers, which may be observable by NMR spectroscopy, particularly at low temperatures. nd.edu

The energy barrier to this rotation is influenced by electronic and steric factors of the substituents on both the nitrogen and oxygen atoms. nih.govnd.edu For N-aryl carbamates, the electronic nature of the substituents on the aromatic ring can significantly affect the rotational barrier. Electron-donating groups on the N-aryl ring tend to increase the barrier, while electron-withdrawing groups decrease it. nd.edu In the case of this compound, the two methyl groups on the phenyl ring are weakly electron-donating, which would be expected to result in a moderate rotational barrier.

Variable temperature (VT) NMR studies are commonly employed to determine the Gibbs free energy of activation (ΔG‡) for the C-N bond rotation. By monitoring the coalescence of the signals corresponding to the syn and anti rotamers as the temperature is increased, the rate of interconversion and the associated energy barrier can be calculated. For comparison, the rotational barrier for an N-phenylcarbamate has been reported to be around 12.5 kcal/mol. nih.gov

Table 2: Representative Rotational Barriers (ΔG‡) for Carbamates

| Compound Type | Substituents | Rotational Barrier (kcal/mol) |

| N-alkylcarbamate | - | ~16 |

| N-phenylcarbamate | - | 12.5 |

| N-(2-pyrimidyl)carbamate | - | <9 |

Data extracted from Smith et al. (2002). nih.gov

While this compound itself is not chiral, derivatives of 3,5-dimethylphenylcarbamate, particularly those of polysaccharides like cellulose (B213188) and amylose (B160209), are widely used as chiral stationary phases (CSPs) in chromatography for the separation of enantiomers. nih.gov The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte.

NMR spectroscopy can be a valuable tool to study the interactions responsible for chiral recognition in solution. By observing changes in the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE) of both the chiral selector and the enantiomers upon complexation, the binding sites and the geometry of the diastereomeric complexes can be elucidated.

For amylose tris(3,5-dimethylphenylcarbamate), it is believed that the grooves of the helical polymer, lined with the carbamate groups, provide a chiral environment where enantiomers can interact differently through a combination of hydrogen bonding, π-π stacking, and steric interactions. researchgate.net NMR studies on soluble, short-chain analogues of these polysaccharide-based CSPs have been instrumental in providing molecular-level insights into the chiral discrimination process. researchgate.net Although not directly applicable to the monomeric this compound, these studies highlight the inherent potential of the 3,5-dimethylphenylcarbamate moiety to participate in specific intermolecular interactions that can lead to chiral recognition.

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. For this compound, these techniques are essential for confirming the presence of key structural motifs and providing information about bonding and intermolecular interactions.

The carbamate group (–NH–C(=O)–O–) gives rise to several characteristic vibrational bands. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. rsc.org The position and shape of this band can be indicative of hydrogen bonding; in the solid state, where N-H···O=C hydrogen bonds are present, this band is often broader and shifted to lower wavenumbers compared to the gas phase or in a non-polar solvent.

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of carbamates, typically appearing in the range of 1680-1740 cm⁻¹. rsc.org The exact frequency is sensitive to the electronic and steric environment. In this compound, this band is expected to be strong and well-defined.

Other important vibrations include the C-N stretching, which is often coupled with the N-H bending mode, and the C-O stretching vibrations of the ester group. The aromatic rings will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the 3,5-dimethylphenyl ring will also give rise to specific C-H out-of-plane bending modes in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also Raman active, non-polar bonds such as the C=C bonds of the aromatic rings often give rise to strong Raman signals. The symmetric vibrations of the molecule will generally be more intense in the Raman spectrum. Computational studies on related molecules, such as ethyl benzyl carbamates, have shown good correlation between calculated and experimental vibrational frequencies, aiding in the precise assignment of the observed bands. scirp.org

Table 3: Characteristic Vibrational Frequencies for Benzyl Carbamate Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O (carbonyl) | Stretching | 1680 - 1740 |

| C-N | Stretching | 1300 - 1400 |

| C-O (ester) | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Data compiled from various sources, including supporting information from The Royal Society of Chemistry. rsc.org

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds, providing valuable information about the molecular weight and the connectivity of atoms within a molecule. For this compound, mass spectrometry, particularly using electron ionization (EI), induces fragmentation of the molecular ion into a series of smaller, charged ions. The analysis of this fragmentation pattern allows for the confirmation of its proposed structure by identifying characteristic pieces of the molecule.

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure contains several points susceptible to cleavage, including the benzylic C-O bond, the ester and amide linkages of the carbamate group, and the bonds within the aromatic systems.

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (255.31 g/mol ). Due to the presence of aromatic rings, this molecular ion peak is anticipated to be observable. The subsequent fragmentation pathways are predicted based on established principles for carbamates, benzyl esters, and N-aryl compounds.

One of the most prominent fragmentation pathways for compounds containing a benzyl group is the cleavage of the benzylic C-O bond. This heterolytic cleavage results in the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) ion ([C₇H₇]⁺). nih.govmiamioh.edu This fragment is consistently observed with high abundance, often as the base peak, at m/z 91. miamioh.edu The tropylium ion can undergo further fragmentation by losing acetylene (B1199291) (C₂H₂) to yield a characteristic ion at m/z 65. miamioh.edu

Cleavage can also occur around the central carbamate moiety. Scission of the O-CO bond can produce a benzyloxy cation ([C₆H₅CH₂O]⁺) at m/z 107. Alternatively, cleavage of the N-CO bond can lead to the formation of the 3,5-dimethylanilino radical cation ([HNC₆H₃(CH₃)₂]⁺•) at m/z 121 or the benzyloxycarbonyl cation ([C₆H₅CH₂OCO]⁺) at m/z 135. Another characteristic fragmentation for carbamates involves the rearrangement and elimination of carbon dioxide (CO₂), a neutral loss of 44 Da, which would produce a fragment ion at m/z 211. nih.gov

The fragmentation pattern provides a molecular fingerprint that confirms the presence of the key structural components: the benzyl group, the carbamate linker, and the 3,5-dimethylphenyl group. The identification of these specific fragments and their corresponding m/z values collectively serves as a robust confirmation of the structure of this compound.

The table below summarizes the principal, theoretically-derived fragment ions expected in the electron ionization mass spectrum of this compound.

Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion Structure | Formula | Fragment Name/Description |

|---|---|---|---|

| 255 | [C₁₆H₁₇NO₂]⁺• | C₁₆H₁₇NO₂ | Molecular Ion |

| 211 | [C₁₅H₁₇N]⁺• | C₁₅H₁₇N | Loss of CO₂ |

| 148 | [C₉H₁₀NO]⁺ | C₉H₁₀NO | 3,5-Dimethylphenylaminocarbonyl cation |

| 135 | [C₈H₇O₂]⁺ | C₈H₇O₂ | Benzyloxycarbonyl cation |

| 121 | [C₈H₁₁N]⁺• | C₈H₁₁N | 3,5-Dimethylaniline (B87155) radical cation |

| 107 | [C₇H₇O]⁺ | C₇H₇O | Benzyloxy cation |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (Base Peak) |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

Theoretical and Computational Chemistry Studies of Benzyl N 3,5 Dimethylphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of Benzyl (B1604629) N-(3,5-dimethylphenyl)carbamate.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational frequencies of chemical compounds. windows.netlew.ro The primary step in DFT calculations is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For Benzyl N-(3,5-dimethylphenyl)carbamate, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

While specific DFT studies for this compound are not prevalent, the crystal structure of the closely related Phenyl N-(3,5-dimethylphenyl)carbamate provides a valuable experimental benchmark for theoretical calculations. nih.govresearchgate.net In its crystal structure, the asymmetric unit contains two independent molecules (A and B) with similar, non-planar conformations. nih.govresearchgate.net The dimethylphenyl and phenyl rings are significantly twisted relative to each other and to the central carbamate (B1207046) group. nih.govresearchgate.net A successful DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-31G+(d,p), would be expected to reproduce these geometric parameters with a high degree of accuracy. nih.govresearchgate.net

Key structural parameters from the crystal structure of a related carbamate provide a reference for what an optimized geometry would resemble.

| Parameter | Molecule A (Å or °) | Molecule B (Å or °) |

|---|---|---|

| C=O Bond Length | 1.205 (3) Å | 1.201 (3) Å |

| C–N Bond Length | 1.336 (3) Å | 1.335 (3) Å |

| Dihedral Angle (Aryl Ring to Carbamate) | 27.71 (13)° | 34.33 (11)° |

| Dihedral Angle (Phenyl Ring to Carbamate) | 71.70 (14)° | 66.32 (13)° |

| Dihedral Angle (Aryl Ring to Phenyl Ring) | 84.53 (13)° | 85.48 (12)° |

Following optimization, a vibrational analysis is performed. This calculation determines the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net Comparing the computed vibrational frequencies with experimental IR data allows for the assignment of specific vibrational modes to observed spectral bands. researchgate.net

The electronic properties and reactivity of a molecule can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dntb.gov.ua

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. mdpi.comnih.gov From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger energy gap. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a species to accept electrons. |

The Molecular Electrostatic Potential (MEP) surface is another tool used to predict chemical reactivity. nih.gov It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the carbonyl oxygen atom, making it a site for electrophilic attack. Conversely, the region around the amide proton (N-H) would exhibit a positive potential (blue), indicating a site for nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD is essential for exploring its conformational space, which includes all possible spatial arrangements of its atoms resulting from rotations around single bonds. researchgate.net These simulations can reveal the preferred conformations of the molecule and the energy barriers between them, offering a more complete picture of its structural landscape than static models alone. chemrxiv.org

The conformation and interactions of a solute molecule are significantly influenced by the surrounding solvent. MD simulations can incorporate solvent effects either explicitly, by including individual solvent molecules in the simulation box, or implicitly, by treating the solvent as a continuous medium. chemrxiv.org

Investigating this compound in different solvents would reveal how its structure adapts to its environment. In polar protic solvents like water or ethanol, the carbamate group's N-H and C=O moieties can act as hydrogen bond donors and acceptors, respectively, leading to strong solute-solvent interactions that stabilize specific conformations. In contrast, polar aprotic solvents like DMSO would primarily interact through dipole-dipole forces. mdpi.com The choice of solvent can therefore have a strong activating or deactivating effect on reaction processes and can dictate the equilibrium between different conformers. mdpi.com

Reaction Pathway Energetics and Transition State Computations for Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by mapping their potential energy surfaces. nih.gov For this compound, a relevant chemical transformation to study would be the hydrolysis of the carbamate linkage, a common degradation pathway for this class of compounds. researchgate.net

Using DFT methods, researchers can model the reaction pathway, starting from the reactants (carbamate and a nucleophile like a hydroxide (B78521) ion), proceeding through a high-energy transition state, and ending with the products (an alcohol, an amine, and carbon dioxide). researchgate.net The calculation involves locating the geometry of the transition state—the saddle point on the potential energy surface—and determining the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov This information provides critical insights into the reaction's feasibility and kinetics, explaining how factors like pH can catalyze the transformation. researchgate.net

Molecular Docking and Binding Affinity Predictions for Non-Human Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or other macromolecule. rsc.org This method is instrumental in understanding molecular recognition processes. nih.gov

For this compound, docking studies could be used to explore its potential interactions with various non-human biological targets. For example, it could be docked into the active site of an insect acetylcholinesterase to predict its potential as an inhibitor, a common mode of action for carbamate pesticides. Another application is in chromatography, where docking can elucidate the separation mechanism of enantiomers on a chiral stationary phase, such as cellulose (B213188) tris-(3,5-dimethyl phenyl carbamate). rsc.org

The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank them. The best-ranked pose provides a hypothesis about the binding mode, highlighting key intermolecular interactions. researchgate.net

| Type of Interaction | Description |

|---|---|

| Hydrogen Bonding | Interactions between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., C=O of a receptor's amino acid). |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups, such as the dimethylphenyl or benzyl rings, and nonpolar pockets in the receptor. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor. |

| van der Waals Forces | General attractive or repulsive forces between molecules due to fluctuating polarizations of nearby particles. |

The results of these simulations provide a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. researchgate.net These predictions can guide further experimental studies by identifying promising candidates or explaining observed biological activities. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding human clinical outcomes)

A comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound. Research in this area tends to focus on broader classes of carbamate compounds, often in the context of their pesticidal or pharmaceutical properties.

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models rely on calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic characteristics.

While no direct models for this compound were found, general QSAR studies on related N-phenylcarbamate and benzyl carbamate derivatives have been conducted to predict activities such as herbicidal, fungicidal, and enzyme inhibitory effects. These studies typically involve a series of analogous compounds where substituents on the phenyl or benzyl rings are varied. The resulting data are then used to build a model that can predict the activity of new, untested compounds.

For a theoretical QSAR/QSPR study of this compound, a range of molecular descriptors would first be calculated. A hypothetical selection of such descriptors is presented in the table below.

Interactive Table: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

| Topological | Wiener Index | (Value) | Represents the sum of distances between all pairs of atoms. |

| Balaban Index | (Value) | A topological index based on distance sums within the molecular graph. | |

| Electronic | Dipole Moment | (Value) | A measure of the overall polarity of the molecule. |

| HOMO Energy | (Value) | Energy of the Highest Occupied Molecular Orbital. | |

| LUMO Energy | (Value) | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Physicochemical | LogP | (Value) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Molar Refractivity | (Value) | A measure of the total polarizability of a mole of a substance. | |

| Polar Surface Area | (Value) | The sum of surfaces of polar atoms in a molecule. |

Once calculated for a series of related compounds including this compound, these descriptors could be correlated with experimentally determined properties (e.g., inhibition constant against a specific enzyme, herbicidal EC50 values) using statistical methods like multiple linear regression or machine learning algorithms. The resulting equation would constitute the QSAR/QSPR model. Such a model could then be used to predict the activity or properties of other, similar carbamate structures, guiding the design of new compounds with desired characteristics.

However, it must be reiterated that at present, specific research detailing these models and their findings for this compound is not available in the public domain. The development of such a model would require dedicated synthesis, experimental testing, and computational analysis.

Applications in Advanced Materials and Chemical Technologies

Role in Chiral Stationary Phases for Chromatography

Derivatives of cellulose (B213188) and amylose (B160209) featuring the 3,5-dimethylphenylcarbamate substituent are among the most powerful and widely used chiral selectors for chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). mdpi.comresearchgate.netresearchgate.net These CSPs are capable of resolving over 80% of chiral compounds, making them indispensable tools in pharmaceutical analysis, stereoselective synthesis, and quality control. mdpi.com The bulky 3,5-dimethylphenyl groups create a well-defined chiral environment that facilitates differential interactions with enantiomers.

Synthesis of Cellulose- and Amylose-Based Chiral Selectors

The creation of these critical chiral selectors involves the chemical modification of natural polysaccharides, primarily cellulose and amylose. The goal is to attach 3,5-dimethylphenylcarbamate groups to the hydroxyl (-OH) groups along the polymer backbone.

Cellulose-Based Selectors: The most common method for synthesizing Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) involves reacting microcrystalline cellulose with an excess of 3,5-dimethylphenyl isocyanate. mdpi.com This reaction is typically carried out in a suitable solvent like pyridine (B92270) at elevated temperatures. mdpi.com To improve the environmental footprint of the synthesis, greener methods have been developed. One such method utilizes an ionic liquid, 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl), as a solvent, which effectively dissolves the cellulose and facilitates a homogeneous reaction with the isocyanate, offering a more sustainable alternative to traditional solvents. nih.gov

More advanced regioselective synthesis techniques allow for the creation of mixed-derivative selectors, where different carbamate (B1207046) groups are attached to specific positions on the glucose units of the cellulose backbone. For instance, bifunctional reagents like adipoyl chloride can be used to create bonded-type CSPs where the CDMPC is chemically attached to the silica (B1680970) support, enhancing the column's durability and solvent compatibility. researchgate.net

Amylose-Based Selectors: The synthesis of Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) follows a similar principle. Amylose is reacted with 3,5-dimethylphenyl isocyanate in an anhydrous solvent such as pyridine to achieve a high degree of substitution. researchgate.net The resulting ADMPC is then typically coated onto a silica gel support to create the final CSP, which is commercially known under trade names like Chiralpak AD. nih.gov

| Method | Polysaccharide | Key Reagent | Solvent/Medium | Description | Reference |

|---|---|---|---|---|---|

| Traditional Derivatization | Cellulose/Amylose | 3,5-Dimethylphenyl isocyanate | Pyridine | Standard method involving heating the polysaccharide with excess isocyanate in a basic solvent. | mdpi.com |

| Green Synthesis | Cellulose | 3,5-Dimethylphenyl isocyanate | Ionic Liquid (AmimCl) | A homogeneous reaction in an environmentally benign solvent, avoiding traditional volatile organic solvents. | nih.gov |

| Regioselective Bonding | Cellulose | Di-acyl chlorides (e.g., adipoyl chloride) | Pyridine/Toluene (B28343) | Creates chemically bonded CSPs by linking the selector to the silica support via a spacer. | researchgate.net |

Enantioseparation Mechanisms and Performance Evaluation

The remarkable ability of these CSPs to separate enantiomers stems from the formation of transient, diastereomeric complexes between the chiral selector and the analyte molecules. rsc.org The specific interactions governing this chiral recognition are multifaceted and are dictated by the highly ordered structure of the carbamate-derivatized polysaccharide.

Enantioseparation Mechanisms: Structural analyses of ADMPC suggest it adopts a left-handed helical structure. researchgate.netacs.orgnih.gov The grooves and cavities formed by this helical arrangement create the chiral microenvironment where separation occurs. The primary molecular interactions responsible for chiral discrimination include:

Hydrogen Bonding: The N-H proton and the C=O oxygen of the carbamate group are key sites for hydrogen bond formation with analytes that have corresponding donor or acceptor groups. rsc.orgnih.gov

π-π Stacking: The electron-rich 3,5-dimethylphenyl rings can engage in π-π interactions with aromatic or unsaturated groups on the analyte. rsc.org

Steric Interactions: The specific three-dimensional arrangement of the bulky carbamate groups creates steric hindrance, forcing enantiomers to fit into the chiral grooves in different ways, leading to differences in interaction energy. rsc.org

Dipole-Dipole Interactions: The polar carbamate linkage contributes to dipole-dipole interactions that can influence enantioselectivity. researchgate.net

Computational studies and molecular docking have confirmed that a combination of these forces leads to the differential binding strength between the two enantiomers and the CSP, resulting in their chromatographic separation. rsc.orgnih.gov

Performance Evaluation: The effectiveness of a CSP is evaluated based on its ability to retain and resolve a wide range of racemic compounds. Performance is influenced by several factors:

Polysaccharide Backbone: While both cellulose and amylose-based CSPs are effective, they often exhibit complementary enantioselectivity, meaning a compound poorly resolved on one may be well-resolved on the other. nih.gov

Degree of Polymerization (DP): The molecular weight of the cellulose or amylose backbone is crucial. A DP of at least 18 appears necessary for CDMPC to exhibit chiral recognition comparable to that of higher molecular weight polymers. mdpi.comnih.govdocumentsdelivered.com

Mobile Phase: The composition of the mobile phase (the solvent flowing through the column) significantly impacts separation. In normal-phase HPLC, mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) are common. nih.gov The type and concentration of the alcohol modifier can finely tune the interactions and thus the resolution. nih.gov Supercritical fluid chromatography (SFC) often provides better resolution and shorter analysis times compared to HPLC for the same CSP. nih.gov

Immobilization: Whether the chiral selector is physically coated or chemically bonded to the silica support affects the column's stability and the range of usable solvents. researchgate.net

Precursor for Polymer and Macromolecular Synthesis

The carbamate functional group is a fundamental building block in polymer chemistry. While Benzyl (B1604629) N-(3,5-dimethylphenyl)carbamate itself is a monomeric unit, the broader class of carbamates is integral to the synthesis and functionalization of various polymeric materials.

Incorporation into Polyurethane Systems

Polyurethanes are a major class of polymers defined by the presence of urethane (B1682113) (carbamate) linkages in their backbone. They are typically synthesized through the polyaddition reaction of isocyanates with polyols. While the direct incorporation of Benzyl N-(3,5-dimethylphenyl)carbamate into polyurethane systems is not widely documented, non-isocyanate routes to polyurethanes exist, such as the polycondensation of dimethyl dicarbamate monomers with diols. kit-technology.de Furthermore, existing hydroxy-functional polymers can be reacted with urea (B33335) to form polyurethanes, highlighting the versatility of carbamate-forming reactions in polymer synthesis. google.com

Functionalization of Polymeric Materials

Carbamate chemistry provides a versatile platform for the functionalization of existing polymers. A method for preparing carbamate-functional polymers involves reacting a hydroxyl-functional polymer with a lower alkyl carbamate in a process known as transcarbamoylation. google.com This allows for the introduction of carbamate groups onto various polymer backbones, altering their properties and enabling further reactions. Carbamates are now considered an emerging backbone for creating sequence-defined, abiotic polymers, which could lead to new functional materials designed from the ground up. nih.govacs.orgnih.gov The most direct application in this context remains the functionalization of silica gel with cellulose or amylose carbamates to create the high-value CSPs discussed previously. researchgate.net

Development of Catalytic Systems

The application of this compound or its direct polysaccharide derivatives in the development of catalytic systems is not a prominent area of research. However, the constituent components are relevant in catalysis. For example, cellulose itself can be chemically modified to create catalyst supports. By introducing acidic and basic functional groups onto cellulose nanomaterials, they can be transformed into effective cooperative catalysts for reactions like aldol (B89426) condensations. gatech.edu Furthermore, the reaction to form cellulose carbamate from cellulose and urea can be influenced by catalysts, and the decomposition of carbamates can be affected by the basicity of the system. researchgate.netgoogle.com While the 3,5-dimethylphenylcarbamate moiety is primarily exploited for its chiral recognition properties, the underlying carbamate and cellulose chemistry intersects with the field of catalysis.

Ligand Design in Organometallic Catalysis.

There is currently no readily available scientific literature detailing the specific use of this compound as a ligand in organometallic catalysis. Research in this area has focused on other carbamate derivatives, and the application of this particular compound has not been documented in publicly accessible studies.

Organocatalytic Applications.

Similarly, the role of this compound in organocatalytic applications is not described in the current body of scientific literature. While the broader class of carbamates has been explored in various catalytic systems, the specific catalytic activity of this compound remains an area yet to be investigated and reported.

Agrochemical Research

Carbamate-based compounds have a long history in agrochemical research. The N-(3,5-dimethylphenyl)carbamate structural motif is of particular interest for its potential herbicidal and insecticidal properties. The molecular mechanisms underlying these activities are a key focus of ongoing research.

Herbicide Mode of Action at the Molecular Level.

Phenyl carbamates are recognized as inhibitors of photosynthesis at Photosystem II (PSII). lsuagcenter.comresearchgate.net The primary mode of action at the molecular level involves the disruption of the photosynthetic electron transport chain. unl.edu

The herbicide molecule binds to the QB binding niche on the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts. unl.eduucanr.edu This binding event physically blocks the plastoquinone (B1678516) (PQ), the native molecule, from docking at this site. unl.edu Consequently, the transfer of electrons from the primary quinone acceptor (QA) to the plastoquinone pool is inhibited. nih.gov

This blockage of electron flow leads to two primary effects that result in phytotoxicity. Firstly, it halts the production of ATP and NADPH, the energy and reducing power necessary for CO2 fixation and subsequent plant growth. unl.edu Secondly, the interruption of the electron transport chain promotes the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS initiate a cascade of damaging reactions, including lipid peroxidation and protein degradation, which destroy cell membrane integrity, leading to leakage, desiccation, and ultimately, cell death. ucanr.edu

Research on related N-(disubstituted-phenyl) compounds has shown that the substitution pattern on the phenyl ring significantly influences the inhibitory activity. For instance, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide has demonstrated high potency in inhibiting photosynthetic electron transport in spinach chloroplasts, indicating the effectiveness of the 3,5-dimethylphenyl moiety in this context. nih.gov

Interactive Data Table: Molecular Interactions in Herbicide Mode of Action

| Target Site | Binding Protein | Inhibited Process | Molecular Consequence | Resulting Phytotoxicity |

|---|---|---|---|---|

| Photosystem II (PSII) | D1 Protein (QB Niche) | Electron Transport from QA to Plastoquinone | Blockage of ATP and NADPH synthesis; Generation of Reactive Oxygen Species (ROS) | Lipid peroxidation, membrane damage, cell death |

Insecticide Mechanism of Resistance in Model Organisms.

Carbamates, as a class, are potent insecticides due to their ability to inhibit the enzyme acetylcholinesterase (AChE). researchgate.netnih.govnih.gov AChE is a critical enzyme in the central nervous system of insects and vertebrates, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) at synaptic clefts.

The insecticidal action of carbamates stems from their structural similarity to acetylcholine. They act as competitive substrates for AChE, binding to the enzyme's active site. This binding results in the carbamoylation of a serine hydroxyl group within the active site, rendering the enzyme inactive. nih.gov The inhibition is reversible, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme, but the rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine. nih.gov This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and eventual death of the insect. nih.gov

Insect populations can develop resistance to carbamate insecticides through several molecular mechanisms: swmosquito.orgpesticidestewardship.orgusda.gov

Target-Site Resistance: This is a common mechanism where mutations in the gene encoding AChE lead to an altered enzyme structure. ahdb.org.ukpjoes.com These modifications reduce the binding affinity of the carbamate insecticide to the enzyme's active site, rendering it less effective at inhibition. This is often referred to as modified acetylcholinesterase (MACE). ahdb.org.uk

Metabolic Resistance: Insects can evolve enhanced metabolic pathways to detoxify the insecticide before it reaches its target site. pesticidestewardship.orgpjoes.com This is primarily achieved through the overexpression or increased activity of detoxification enzymes such as esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases. pjoes.com These enzymes can hydrolyze, conjugate, or oxidize the carbamate molecule into less toxic, more water-soluble metabolites that can be readily excreted.

Penetration Resistance: Some resistant strains may develop a thicker or modified cuticle that slows the absorption and penetration of the insecticide into the insect's body, providing more time for metabolic detoxification to occur. pesticidestewardship.orgusda.gov

Interactive Data Table: Mechanisms of Insecticide Resistance to Carbamates

| Resistance Mechanism | Molecular Basis | Effect on Insecticide |

|---|---|---|

| Target-Site Resistance (MACE) | Point mutations in the acetylcholinesterase (AChE) gene | Reduced binding affinity of the carbamate to AChE |

| Metabolic Resistance | Increased activity/expression of detoxification enzymes (Esterases, P450s, GSTs) | Hydrolysis, oxidation, or conjugation of the carbamate to non-toxic metabolites |

| Penetration Resistance | Altered cuticle composition or thickness | Slower absorption of the insecticide into the insect's body |

Development of Advanced Analytical Methodologies.

The N-(3,5-dimethylphenyl)carbamate moiety is a cornerstone in the development of chiral stationary phases (CSPs) for advanced chromatographic separations. Specifically, when derivatized onto a polysaccharide backbone like cellulose, it creates a highly effective tool for enantioseparation.

Chromatographic Separations and Detection Methods.

Cellulose tris(3,5-dimethylphenylcarbamate) is one of the most widely used and effective chiral selectors in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). mdpi.comnih.gov This CSP is typically prepared by coating or immobilizing the cellulose derivative onto a silica gel support. mdpi.com

The chiral recognition mechanism of this CSP is based on a combination of intermolecular interactions between the chiral analyte and the carbamate derivative. These interactions include hydrogen bonding (with the N-H and C=O groups of the carbamate), π-π stacking (with the dimethylphenyl rings), and dipole-dipole interactions. rsc.org The specific spatial arrangement of the carbamate groups along the helical structure of the cellulose backbone creates chiral grooves and cavities that preferentially interact with one enantiomer over the other, leading to differential retention times and thus, separation. acs.org

These CSPs have been successfully employed for the enantioseparation of a vast array of chiral compounds, including pharmaceuticals, agrochemicals, and other synthetic intermediates. mdpi.comresearchgate.net

Chromatographic Techniques: Both HPLC and SFC are utilized. HPLC separations are often performed in normal-phase mode using eluents such as hexane/2-propanol mixtures, which can be modified with additives to improve peak shape and resolution. mdpi.comnih.gov SFC offers advantages such as faster analysis times and uses environmentally benign mobile phases like supercritical CO2 with co-solvents like methanol (B129727) or ethanol. nih.gov

Detection Methods: The choice of detector depends on the properties of the analyte. Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used for analytes containing a chromophore. For universal detection or when analytes lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Mass Spectrometry (MS) is a powerful detection method used for sensitive and selective analysis, providing both quantitative data and structural information. sielc.com It is particularly useful for identifying and quantifying trace levels of enantiomers.

Interactive Data Table: Analytical Methods Utilizing (3,5-dimethylphenyl)carbamate Derivatives

| Technique | Stationary Phase Principle | Typical Mobile Phases | Common Detectors | Primary Application |

|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) on silica | Hexane/2-propanol, Hexane/Ethanol | UV-Vis, MS, ELSD | Enantioseparation of chiral compounds |

| SFC | Cellulose tris(3,5-dimethylphenylcarbamate) on silica | Supercritical CO2 with Methanol or Ethanol co-solvent | UV-Vis, MS | Fast enantioseparation of pharmaceuticals |

Sensor Development Based on Carbamate Recognition

A comprehensive search of scientific literature and patent databases did not yield any specific research on the application of this compound in the development of sensors based on carbamate recognition. While the broader field of chemical sensors is a subject of extensive research rsc.org, and various carbamate-containing polymers and molecules are explored for different applications nih.gov, the use of this particular compound for sensor technology is not documented in the available resources.

Research into advanced materials for sensing applications is a burgeoning field, with investigations into various materials for detecting a wide range of analytes, including heavy metals and biomarkers rsc.orgscirp.org. The development of optical and electrochemical sensors often relies on the specific molecular recognition properties of a sensing element. In theory, a molecule like this compound could be investigated for its potential to interact with specific analytes, which could form the basis of a sensor. However, no published studies have explored this possibility.

The synthesis and properties of various carbamate derivatives are well-documented for applications ranging from medicinal chemistry to materials science mdpi.comevitachem.com. For instance, cellulose phenyl carbamate derivatives are noted for their chiral recognition properties, which are utilized in separation technologies rather than sensor development nih.gov. Other studies focus on the biological activities of different carbamate compounds, such as their potential as antitubercular agents mdpi.com.

While the fundamental principles of molecular recognition are key to sensor design, there is no available data to suggest that this compound has been either theoretically proposed or experimentally validated as a recognition element in any sensor system. Consequently, no data tables on its performance characteristics, such as sensitivity, selectivity, or response time, can be provided.

Biological Activity and Mechanistic Insights Strictly Excluding Prohibited Elements

In Vitro Enzyme Inhibition Studies (e.g., Cholinesterases in non-human contexts)